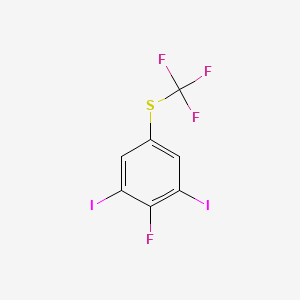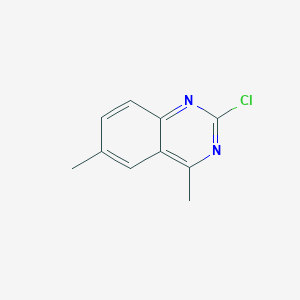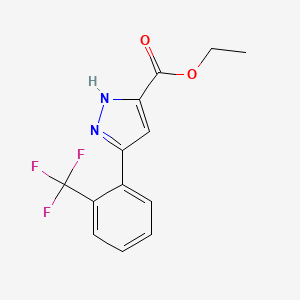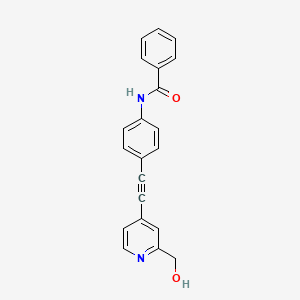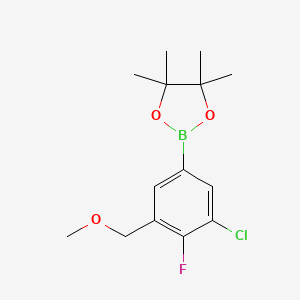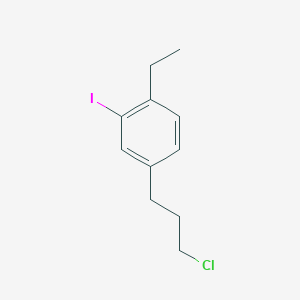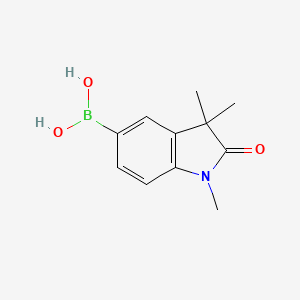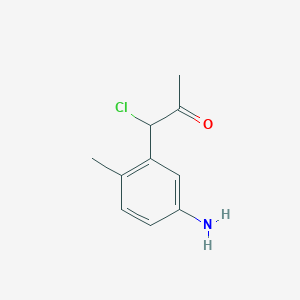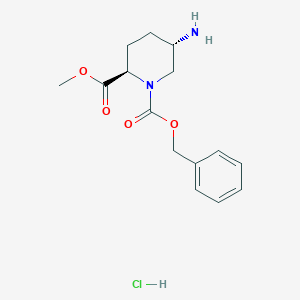
2-((2,6-Dimethylphenyl)thio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,6-Dimethylphenyl)thio)acetic acid is an organic compound with the molecular formula C10H12O2S. It is characterized by the presence of a thioether group attached to a phenyl ring, which is further substituted with two methyl groups at the 2 and 6 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dimethylphenyl)thio)acetic acid typically involves the reaction of 2,6-dimethylthiophenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-((2,6-Dimethylphenyl)thio)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学的研究の応用
2-((2,6-Dimethylphenyl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules through various coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 2-((2,6-Dimethylphenyl)thio)acetic acid involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
- 2,6-Dimethylanilino(oxo)acetic acid
- 2,6-Dimethoxyanilino(oxo)acetic acid
- 4-(2,6-Dimethylanilino)-4-oxobutanoic acid
- 2,6-Difluoroanilino(oxo)acetic acid
Uniqueness
2-((2,6-Dimethylphenyl)thio)acetic acid is unique due to the presence of the thioether group, which imparts distinct chemical reactivity compared to its analogs. This structural feature allows it to participate in specific reactions, such as oxidation to sulfoxides and sulfones, which are not as readily accessible with other similar compounds.
特性
分子式 |
C10H12O2S |
|---|---|
分子量 |
196.27 g/mol |
IUPAC名 |
2-(2,6-dimethylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C10H12O2S/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12) |
InChIキー |
XZQUGPBWUXQQBB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



